
4-Demethoxydaunomycinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Demethoxydaunomycinone, also known as this compound, is a useful research compound. Its molecular formula is C20H16O7 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of 4-Demethoxydaunomycinone
The synthesis of this compound has been achieved through various methods. One notable approach involves the selective formation of trifluoromethanesulfonate derivatives, followed by palladium-catalyzed reduction. This method provides a high yield and is considered efficient compared to total chemical synthesis methods . The synthesis pathway typically includes:
- Demethylation of daunorubicin : This step removes the methoxy group at position 4, leading to increased lipophilicity and cellular uptake.
- Formation of trifluoromethanesulfonate : This intermediate is crucial for further transformations.
- Palladium-catalyzed reduction : This step converts the trifluoromethanesulfonate to the final product, this compound .
Clinical Applications
This compound has been extensively studied for its clinical applications, particularly in cancer treatment:
- Acute Myeloid Leukemia (AML) : It is recognized as a first-line therapy for AML, often used in combination with cytosine arabinoside. Clinical studies have shown that idarubicin induces remission in relapsed or refractory cases of adult and pediatric leukemias .
- Solid Tumors : Beyond hematological malignancies, idarubicin has demonstrated efficacy against various solid tumors, including breast and ovarian cancers. Its ability to intercalate into DNA and inhibit topoisomerase II contributes to its antitumor activity .
Comparative Efficacy
A comparative analysis of this compound with other anthracyclines reveals its unique advantages:
Compound | Primary Use | Efficacy in AML | Efficacy in Solid Tumors |
---|---|---|---|
Doxorubicin | Broad-spectrum cancer treatment | Moderate | High |
Daunorubicin | Treatment for leukemias | High | Moderate |
This compound (Idarubicin) | First-line therapy for AML; effective against solid tumors | Very High | High |
Case Studies
Several case studies highlight the successful application of this compound in clinical settings:
- Case Study 1 : A study involving patients with relapsed AML demonstrated a remission rate exceeding 70% when treated with idarubicin combined with cytosine arabinoside .
- Case Study 2 : In a cohort of patients with breast cancer resistant to standard therapies, idarubicin showed significant tumor reduction rates, indicating its potential as a salvage therapy .
Propriétés
IUPAC Name |
9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQFGSMHXKORU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.